
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid), also known as CTAP, is a cyclic peptide that has been widely studied for its potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor and can act as a potent antagonist, making it a promising candidate for the treatment of opioid addiction and pain management.
Mécanisme D'action
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) acts as a competitive antagonist of the mu-opioid receptor, blocking the binding of endogenous opioids and exogenous opioids such as morphine and fentanyl. This results in a decrease in the activation of the receptor and a reduction in the downstream signaling pathways involved in pain and reward.
Effets Biochimiques Et Physiologiques
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been shown to have a high affinity for the mu-opioid receptor, with an IC50 value of 0.4 nM. It has been demonstrated to be a potent antagonist of the receptor, with an inhibition constant (Ki) of 0.2 nM. Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been shown to be effective in reducing opioid-induced analgesia and tolerance in animal models. It has also been shown to reduce the rewarding effects of opioids in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is its high potency and specificity for the mu-opioid receptor. This allows for precise targeting of the receptor without affecting other opioid receptors. However, one limitation of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) can be difficult to synthesize in large quantities, which can limit its availability for research purposes.
Orientations Futures
There are several future directions for research on Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid). One area of interest is the development of more potent and longer-lasting Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) analogs. Another area of interest is the investigation of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) as a potential treatment for other conditions, such as depression and anxiety disorders. Additionally, the use of Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) as a tool to study the mu-opioid receptor and its signaling pathways could provide valuable insights into the mechanisms underlying opioid addiction and pain management.
Conclusion:
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is a cyclic peptide that has been extensively studied for its potential therapeutic applications. It acts as a potent antagonist of the mu-opioid receptor and has shown promise as a treatment for opioid addiction and pain management. While Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has several advantages, such as its high potency and specificity, there are also limitations to its use in lab experiments. However, future research on Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) and its analogs could provide valuable insights into the mechanisms underlying opioid addiction and pain management.
Méthodes De Synthèse
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a resin-bound peptide chain, followed by cyclization to form the cyclic peptide. Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) is composed of five amino acids and can be synthesized in a relatively short amount of time using SPPS.
Applications De Recherche Scientifique
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) has been investigated for its potential use in the treatment of opioid addiction and pain management.
Propriétés
Numéro CAS |
111011-00-8 |
|---|---|
Nom du produit |
Cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) |
Formule moléculaire |
C39H49N7O6 |
Poids moléculaire |
711.8 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[2-[4-(aminomethyl)phenyl]acetyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C39H49N7O6/c1-25(48)35(24-47)46-37(50)32(13-7-8-18-40)44-39(52)34(21-29-23-42-31-12-6-5-11-30(29)31)45-38(51)33(19-26-9-3-2-4-10-26)43-36(49)20-27-14-16-28(22-41)17-15-27/h2-6,9-12,14-17,23-25,32-35,42,48H,7-8,13,18-22,40-41H2,1H3,(H,43,49)(H,44,52)(H,45,51)(H,46,50)/t25-,32+,33+,34-,35-/m1/s1 |
Clé InChI |
VEHDMBLGRZBEPC-NYHWNOQPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C=O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)CN)O |
SMILES |
CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)CN)O |
SMILES canonique |
CC(C(C=O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)CN)O |
Autres numéros CAS |
111011-00-8 |
Séquence |
XFWKT |
Synonymes |
cyclic-PTLT-4-AMPA cyclo(Phe-Trp-Lys-Thr-4-AMPA) cyclo(phenylalanyl-tryptophyl-lysyl-threonyl-4-(aminomethyl)phenylacetic acid) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



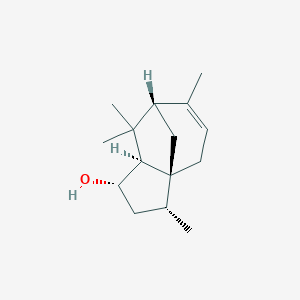
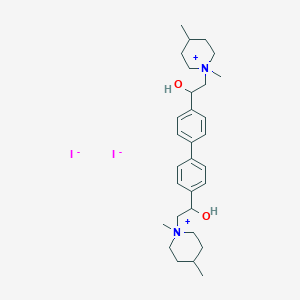
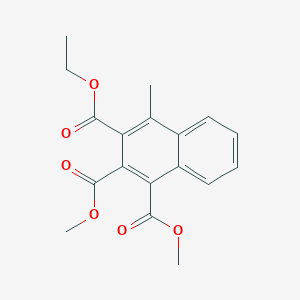
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
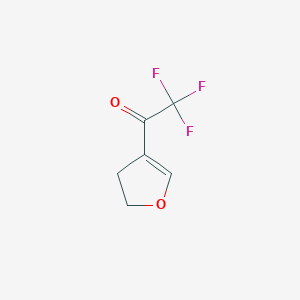
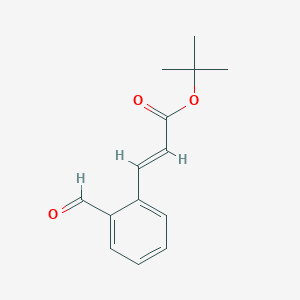
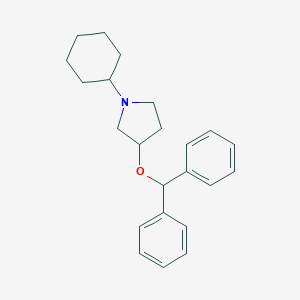
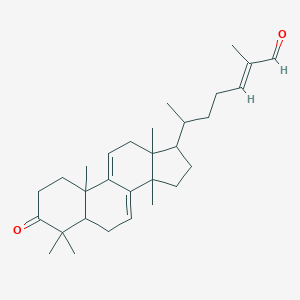
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
![4,5,8-Trimethyloctahydro-2H-pyrazino[2,3-B][1,4]oxazine](/img/structure/B10651.png)
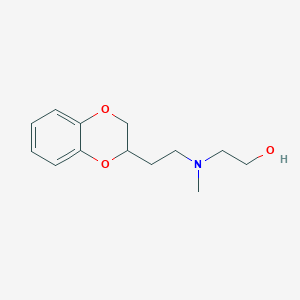
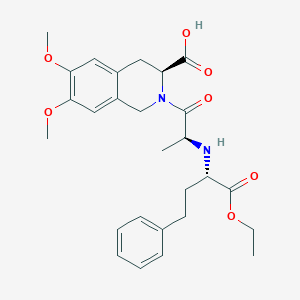
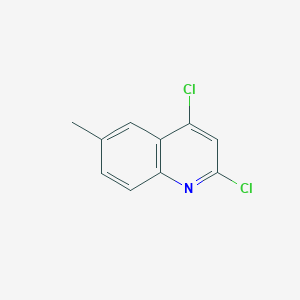
![1-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B10659.png)